4,6-Bis(diphenylphosphino)phenoxazine

Catalog No.
S675315
CAS No.
261733-18-0
M.F
C36H27NOP2
M. Wt
551.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Bis(diphenylphosphino)phenoxazine

CAS Number

261733-18-0

Product Name

4,6-Bis(diphenylphosphino)phenoxazine

IUPAC Name

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane

Molecular Formula

C36H27NOP2

Molecular Weight

551.6 g/mol

InChI

InChI=1S/C36H27NOP2/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26,37H

InChI Key

HSWZLYXRAOXOLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Synonyms

NiXanthphos;

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Origin and Significance:

This phosphine ligand was first synthesized in the 1990s []. Its significance lies in its ability to form stable complexes with various transition metals due to the presence of two chelating phosphorus atoms. These complexes find applications in homogeneous catalysis, particularly for hydrogenation, hydroformylation, and polymerization reactions [].


Molecular Structure Analysis

The key feature of 4,6-Bis(diphenylphosphino)phenoxazine is its bidentate structure. It possesses a central phenoxazine ring system with two diphenylphosphino groups attached at the 4th and 6th positions. The phenoxazine ring provides rigidity and electronic stability to the molecule, while the diphenylphosphino groups act as Lewis basic donor sites for complexation with transition metals [].

Notable Aspects:

The phenyl rings on the phosphorus atoms contribute to the steric bulk of the ligand, which can influence the selectivity of the catalyst formed with a transition metal. The phenoxazine ring system can also participate in π-backbonding with the metal center, further enhancing the stability of the complex [].

Ligand for Catalysis

,6-Bis(diphenylphosphino)phenoxazine, also known as Nixantphos, is a bidentate ligand commonly employed in coordination chemistry research. Its key feature is the presence of two diphenylphosphine groups (PPh2) bound to a central phenoxazine scaffold. These phosphine groups can coordinate with metal centers, forming complexes that act as catalysts in various organic transformations.

One prominent application of Nixantphos is in rhodium-catalyzed hydroformylation reactions. In these reactions, an alkene reacts with hydrogen (H2) and carbon monoxide (CO) to form an aldehyde. Studies have shown that Nixantphos-rhodium complexes exhibit high activity and selectivity in hydroformylation, enabling the efficient production of aldehydes with desired chain lengths [PubChem: 4,6-Bis(diphenylphosphino)phenoxazine, ].

The unique structure of Nixantphos contributes to its catalytic effectiveness. The phenoxazine moiety helps to pre-organize the two phosphine groups in a cis-configuration, which is favorable for binding to metal centers. Additionally, the relatively long distance between the phosphine atoms (around 4.2 Å) reduces steric hindrance around the metal center, allowing for better substrate coordination [National Institutes of Health (.gov), National Center for Biotechnology Information. PMC2960967, ].

XLogP3

8.4

Wikipedia

4,6-Bis(diphenylphosphino)phenoxazine

Dates

Modify: 2023-08-15

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